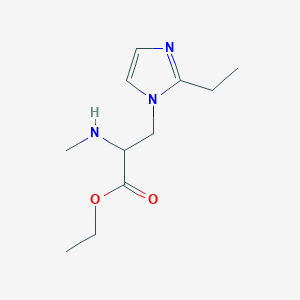

Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Description

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

ethyl 3-(2-ethylimidazol-1-yl)-2-(methylamino)propanoate |

InChI |

InChI=1S/C11H19N3O2/c1-4-10-13-6-7-14(10)8-9(12-3)11(15)16-5-2/h6-7,9,12H,4-5,8H2,1-3H3 |

InChI Key |

QFMRQCGOPUXYMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1CC(C(=O)OCC)NC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution reactions where an imidazole ring is introduced onto a suitable halo-substituted propanoate ester. The key step is the substitution of a halogen (often bromine) on the propanoate moiety by the nitrogen atom of the imidazole ring under basic conditions.

Typical Synthetic Route

A representative method involves the reaction of ethyl 3-bromo-2-(methylamino)propanoate with 2-ethyl-1H-imidazole under basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic attack by the imidazole nitrogen on the electrophilic carbon bearing the bromine, displacing the bromide ion and forming the desired this compound.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Ethyl 3-bromo-2-(methylamino)propanoate + 2-ethyl-1H-imidazole | Nucleophilic substitution in DMF or DMSO, elevated temperature (60-100°C) |

| 2 | Base (e.g., potassium carbonate or sodium hydride) | To deprotonate imidazole and facilitate nucleophilic attack |

| 3 | Reaction time: 6-24 hours | Monitored by TLC or HPLC for completion |

| 4 | Workup | Extraction with dichloromethane or ethyl acetate, washing with aqueous bicarbonate and brine |

| 5 | Purification | Recrystallization from ethyl acetate or chromatography |

Detailed Example Procedure

Reaction Setup: In a dry round-bottom flask, ethyl 3-bromo-2-(methylamino)propanoate is dissolved in DMF. 2-Ethyl-1H-imidazole is added along with potassium carbonate as a base.

Reaction Conditions: The mixture is stirred at 80°C for 12 hours under nitrogen atmosphere.

Workup: After cooling, the reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is washed sequentially with sodium bicarbonate solution and brine to remove acidic and inorganic impurities.

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethyl acetate to afford pure this compound.

Analytical Data and Purity Assessment

The purity of the synthesized compound is typically confirmed by:

Thin Layer Chromatography (TLC): To monitor reaction progress and purity.

High-Performance Liquid Chromatography (HPLC): For quantifying purity and detecting impurities.

Infrared Spectroscopy (IR): To confirm functional groups such as ester carbonyl and imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and substitution pattern.

Mass Spectrometry (MS): To confirm molecular weight (expected molecular weight ~ 211.26 g/mol).

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting materials | Ethyl 3-bromo-2-(methylamino)propanoate, 2-ethyl-1H-imidazole |

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |

| Base | Potassium carbonate or sodium hydride |

| Temperature | 60-100°C (typical 80°C) |

| Reaction time | 6-24 hours |

| Workup | Extraction with dichloromethane, washing with sodium bicarbonate and brine |

| Purification | Recrystallization from ethyl acetate |

| Yield | Typically moderate to good (60-85%) depending on conditions |

| Analytical techniques | TLC, HPLC, IR, NMR, MS |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the ethyl groups may be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to reduce the imidazole ring or other functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, halogenation can replace hydrogen atoms with halogens.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce imidazole N-oxides, while reduction may yield reduced imidazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may also interfere with cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Ethyl 3-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate (CAS 1250269-71-6)

This analog replaces the 2-ethyl group on the imidazole ring with a hydrogen atom, resulting in a simpler structure (C₁₀H₁₇N₃O₂ , MW 211.26 g/mol). Key differences include:

- Synthesis and Stability: Both compounds share a propanoate ester and methylamino group, but the 2-ethyl variant may exhibit higher lipophilicity due to the ethyl chain .

- Applications : The discontinued status of CAS 1250269-71-6 suggests challenges in scalability or efficacy, whereas the 2-ethyl derivative’s bulkier structure might improve target specificity .

Table 1: Structural and Physical Comparison

| Property | Target Compound | CAS 1250269-71-6 |

|---|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₂ | C₁₀H₁₇N₃O₂ |

| Molecular Weight | 225.29 g/mol | 211.26 g/mol |

| Key Substituents | 2-ethylimidazole, methylamino | 1H-imidazole, methylamino |

| Purity | Not reported | 98% |

| Pharmacological Role | Potential thrombin inhibitor | Unclear (discontinued) |

Dabigatran Etexilate Intermediates

Dabigatran etexilate, a direct thrombin inhibitor, shares structural motifs with the target compound. Key intermediates include:

- Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS 211915-84-3): Features a benzoimidazole core and cyano group, enhancing thrombin affinity. The target compound’s simpler imidazole ring may reduce metabolic stability but improve synthetic accessibility .

- Ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido]propanoate (Dabigatran Impurity 21): Shares the methylamino-propanoate backbone but lacks the imidazole ring, highlighting the critical role of heterocycles in bioactivity .

Table 2: Functional Group Impact on Activity

| Compound | Key Functional Groups | Pharmacological Role |

|---|---|---|

| Target Compound | 2-ethylimidazole, methylamino | Hypothesized thrombin inhibition |

| CAS 211915-84-3 | Benzoimidazole, cyano | Confirmed thrombin inhibition |

| Dabigatran Impurity 21 | Benzamido, methylamino | Inactive impurity |

Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate

This compound () incorporates a tetrazole ring and a trimethylsilyl-protected hydroxymethyl group. Unlike the target compound, its complex structure is designed for angiotensin II receptor antagonism. The tetrazole group enhances acidity and metal-binding capacity, whereas the target’s ethylimidazole may prioritize hydrophobic interactions .

(2-ethyl-1H-imidazol-1-yl)acetonitrile (CAS 1119451-03-4)

A precursor in imidazole derivative synthesis, this compound lacks the propanoate ester and methylamino group. Its acetonitrile moiety facilitates nucleophilic reactions, contrasting with the target’s ester group, which is prone to hydrolysis. This highlights divergent synthetic pathways: acetonitrile for ring functionalization vs. propanoate for bioavailability .

Biological Activity

Ethyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H20N4O2

- Melting Point : Not specified in the sources

- Boiling Point : Not specified in the sources

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing imidazole rings are known to exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Imidazole derivatives have been shown to possess antimicrobial properties, acting against various bacterial and fungal strains.

- Anticancer Properties : Some studies suggest that imidazole-containing compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Biological Activity Overview

A summary of the biological activities reported for this compound is presented in the following table:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial and fungal strains. |

| Anticancer | Induces apoptosis in specific cancer cell lines through signaling modulation. |

| Neuroprotective | Potential protective effects on neuronal cells under stress conditions. |

| Anti-inflammatory | May reduce inflammatory responses in vitro. |

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various imidazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer (MCF7) and lung cancer (A549) cell lines.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.

Structure-Activity Relationship (SAR)

The presence of the imidazole ring is crucial for the biological activity of this compound. Variations in substituents on the imidazole or propanoate moiety can significantly influence its potency. For instance, modifications that enhance lipophilicity may improve membrane permeability and bioavailability.

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : Confirms regiochemistry and functional groups (e.g., imidazole protons at δ 7–8 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (225.29 g/mol) via ESI-TOF .

- Elemental Analysis : Ensures purity (>95%) and stoichiometry .

Basic: What analytical techniques are recommended for confirming the molecular structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D structure, bond angles, and stereochemistry. SHELX software is commonly used for refinement .

- FT-IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, imidazole N-H at ~3400 cm⁻¹) .

- High-Resolution MS (HRMS) : Confirms exact mass (e.g., [M+H]⁺ = 226.29) .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Methodological Answer:

- Temperature Control : Maintain 60–80°C during alkylation to prevent side reactions (e.g., over-oxidation) .

- Catalyst Selection : Use DABCO instead of triethylamine for higher E:Z isomer ratios in substitution reactions (e.g., 8:1 ratio at –20°C) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of imidazole .

- Byproduct Monitoring : Use HPLC to track intermediates and adjust reagent stoichiometry .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Comparative Assays : Test the compound against structurally similar analogs (e.g., ethyl 2-(ethylamino)propanoate) to isolate functional group contributions .

Target-Specific Screening : Use enzyme inhibition assays (e.g., cytochrome P450) to identify off-target effects .

Computational Docking : Predict binding modes with targets (e.g., receptors) using AutoDock Vina to explain variability in IC₅₀ values .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using the imidazole ring as a hydrogen-bond donor .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

- QSAR Modeling : Correlate substituent effects (e.g., 2-ethyl vs. methyl) with antimicrobial activity .

Basic: What are the primary biological targets of this compound, and what assays evaluate its activity?

Methodological Answer:

- Targets :

- Enzymes : Cytochrome P450, histidine kinases (interaction via imidazole-metal coordination) .

- Receptors : GPCRs (e.g., serotonin receptors) via hydrogen bonding .

- Assays :

- Microbroth Dilution : Determines MIC values against bacterial/fungal strains .

- MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀) .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis, and how are they addressed?

Methodological Answer:

- Challenges :

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.